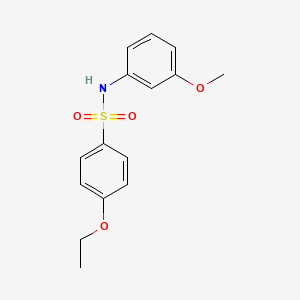
3,4,5-trihydroxy-N'-(1-methyl-4-piperidinylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trihydroxy-N'-(1-methyl-4-piperidinylidene)benzohydrazide, commonly known as L-DOPA hydrazide, is a chemical compound that has been extensively studied for its potential therapeutic applications. L-DOPA hydrazide is a derivative of L-DOPA, a naturally occurring amino acid that is a precursor to the neurotransmitter dopamine. L-DOPA hydrazide has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various neurological disorders.
Mechanism of Action
The mechanism of action of L-DOPA hydrazide is not fully understood, but it is thought to involve the enhancement of dopamine synthesis and release. L-DOPA hydrazide may also act as an antioxidant and anti-inflammatory agent, protecting neurons from oxidative stress and inflammation. Further research is needed to fully elucidate the mechanism of action of L-DOPA hydrazide.
Biochemical and Physiological Effects:
L-DOPA hydrazide has been shown to have a range of biochemical and physiological effects. It has been shown to enhance dopamine synthesis and release, as well as to have antioxidant and anti-inflammatory properties. L-DOPA hydrazide has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Advantages and Limitations for Lab Experiments
One advantage of using L-DOPA hydrazide in lab experiments is its ability to enhance dopamine synthesis and release. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation of using L-DOPA hydrazide is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of lab experiments involving L-DOPA hydrazide.
Future Directions
There are several future directions for research on L-DOPA hydrazide. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's disease. Further research is needed to fully elucidate the mechanism of action of L-DOPA hydrazide and to determine its efficacy and safety in clinical trials. Another area of interest is the development of new derivatives of L-DOPA hydrazide with improved pharmacological properties. Finally, research is needed to better understand the potential toxic effects of L-DOPA hydrazide and to develop strategies to mitigate these effects.
Synthesis Methods
The synthesis of L-DOPA hydrazide involves the reaction of L-DOPA with hydrazine hydrate in the presence of a catalyst. The reaction proceeds via the formation of a hydrazone intermediate, which is then reduced to form L-DOPA hydrazide. The synthesis of L-DOPA hydrazide has been described in detail in several research articles.
Scientific Research Applications
L-DOPA hydrazide has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have neuroprotective effects, as well as the ability to enhance dopamine synthesis and release. L-DOPA hydrazide has also been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's disease.
properties
IUPAC Name |
3,4,5-trihydroxy-N-[(1-methylpiperidin-4-ylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-16-4-2-9(3-5-16)14-15-13(20)8-6-10(17)12(19)11(18)7-8/h6-7,17-19H,2-5H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBREDQSBIHNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)C2=CC(=C(C(=C2)O)O)O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trihydroxy-N'-(1-methylpiperidin-4-ylidene)benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

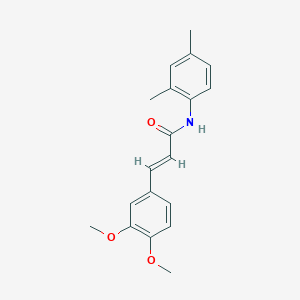
![5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5762513.png)
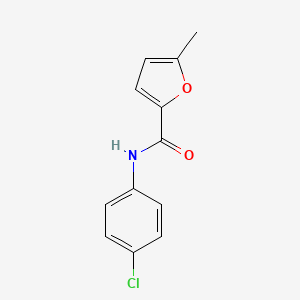
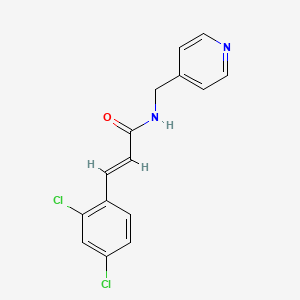
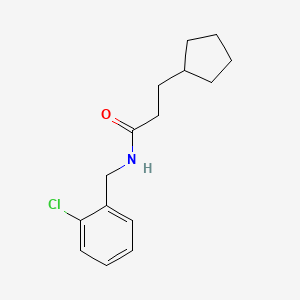

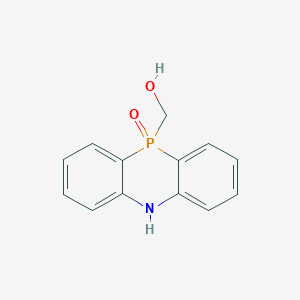
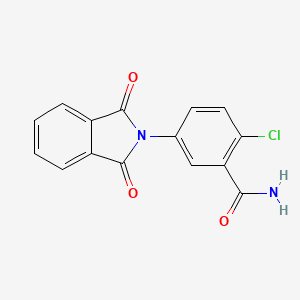
![N,N'-[(4-bromophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5762565.png)
![1-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5762568.png)
![6-chloro-1,3-benzodioxole-5-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5762574.png)
![N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide](/img/structure/B5762576.png)

